Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI)
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Overview
Description
Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) is a chemical compound with the molecular formula C8H8N4S2 and a molecular weight of 224.31 g/mol . It is known for its unique structure, which includes a benzothiazole ring attached to a hydrazinecarbothioamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) typically involves the reaction of benzothiazole derivatives with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to various biological effects. The benzothiazole ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: Lacks the benzothiazole ring, making it less specific in its biological interactions.
Benzothiazole derivatives: Similar structure but may lack the hydrazinecarbothioamide group, affecting their reactivity and applications.
Uniqueness
Hydrazinecarbothioamide, N-2-benzothiazolyl-(9CI) is unique due to its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8N4S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-amino-3-(1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H8N4S2/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |
InChI Key |
QDZPFGHTALCPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)NN |
Origin of Product |
United States |
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